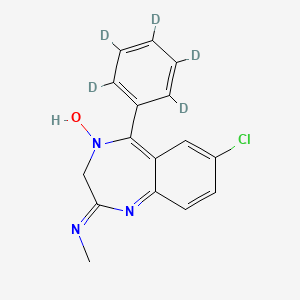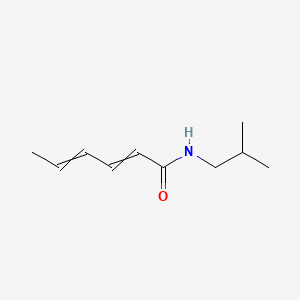
2-amino-4H-thiochromen-4-one
概要
説明
2-Amino-4H-thiochromen-4-one is a sulfur-containing heterocyclic compound that belongs to the thiochromone family. These compounds are structurally related to chromones, which are known for their diverse biological activities. The presence of sulfur in the thiochromone structure imparts unique chemical and biological properties, making this compound a compound of interest in medicinal chemistry and other scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4H-thiochromen-4-one typically involves the cyclization of 2-thiobenzoylacetonitrile under acidic conditions. Another method includes the reduction of 2-nitrobenzothiopyranones using sodium dithionite . Additionally, a highly efficient protocol involves the conjugated addition-elimination process, where the sulfinyl group acts as the optimum leaving group .
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale synthesis using the aforementioned methods. The process involves refluxing in isopropanol for extended periods to ensure high yields and chemical purity without the need for column chromatographical purification .
化学反応の分析
Types of Reactions: 2-Amino-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like iodine and dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Sodium dithionite is a typical reducing agent.
Substitution: Various nucleophiles can be used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted thiochromones.
科学的研究の応用
2-Amino-4H-thiochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Exhibits significant biological activities, including antileishmanial and cytotoxic properties.
Medicine: Potential therapeutic agent for treating diseases like leishmaniasis and other parasitic infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-amino-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the survival of parasites like Leishmania. This inhibition leads to an increase in reactive oxygen species (ROS) levels, causing oxidative stress and ultimately the death of the parasite . The compound’s ability to disrupt mitochondrial function further contributes to its antiparasitic activity .
類似化合物との比較
- Thiochroman-4-one
- Thioflavone
- Benzothiopyran-4-one
Comparison: 2-Amino-4H-thiochromen-4-one stands out due to its unique sulfur-containing structure, which imparts distinct chemical and biological properties. Compared to thiochroman-4-one and thioflavone, this compound exhibits higher antileishmanial activity and lower cytotoxicity . Its ability to inhibit specific enzymes and disrupt cellular pathways makes it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
2-aminothiochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9-5-7(11)6-3-1-2-4-8(6)12-9/h1-5H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRGUVDKJBWJHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![n-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B3330080.png)



![1-(4-Fluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B3330104.png)
![Methyl 2-[4-chloro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B3330106.png)
![5H-Pyrido[4,3-b]indole-1-carbonitrile](/img/structure/B3330120.png)

